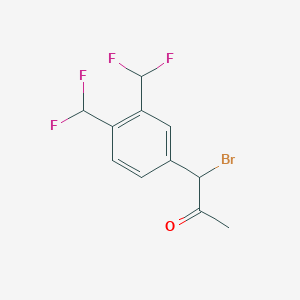
1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a bromopropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoromethylbenzene and bromopropanone.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the starting materials, followed by the addition of bromopropanone to form the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis.
Analyse Chemischer Reaktionen
1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products: The major products formed from these reactions include substituted derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of difluoromethyl groups on biological activity and molecular interactions.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects.
Pathways Involved: The pathways involved in the compound’s mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation. The presence of difluoromethyl groups enhances the compound’s ability to interact with these pathways, leading to its unique biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-(3,4-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one and 1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one.
Uniqueness: The presence of difluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H9BrF4O |
|---|---|
Molekulargewicht |
313.09 g/mol |
IUPAC-Name |
1-[3,4-bis(difluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H9BrF4O/c1-5(17)9(12)6-2-3-7(10(13)14)8(4-6)11(15)16/h2-4,9-11H,1H3 |
InChI-Schlüssel |
GYHFYAFYOCQOGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=C(C=C1)C(F)F)C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





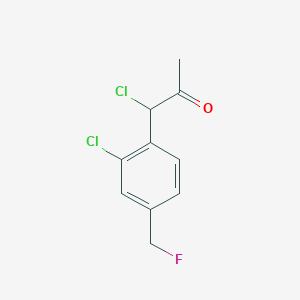

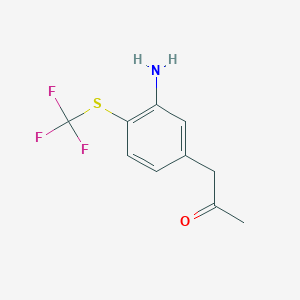
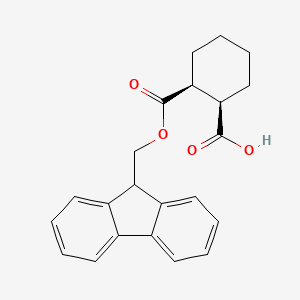



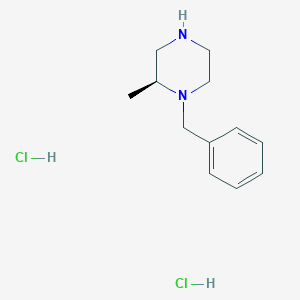
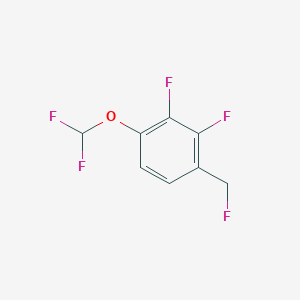
![4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)

